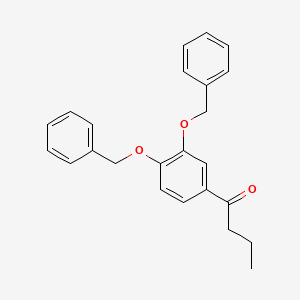
1,3-Dichloro-2-propanol-d5
説明
1,3-Dichloro-2-propanol-d5, also known as 1,3-Dichloro-1,1,2,3,3-pentadeuteriopropan-2-ol, is a synthetic intermediate . It is an intermediate in the production of epichlorohydrin and can also be a food processing contaminant .
Molecular Structure Analysis
The molecular formula of 1,3-Dichloro-2-propanol-d5 is C3H6Cl2O . Its molecular weight is 134.02 . The InChI string is1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D . Chemical Reactions Analysis
A complete mechanism and kinetics investigation of the related reaction network of 1,3-dichloro-2-propanol with alkali to prepare epichlorohydrin has been constructed . The complex reaction network was simplified into a three-step consecutive reaction .Physical And Chemical Properties Analysis
1,3-Dichloro-2-propanol-d5 has a boiling point of 174.3 °C and a melting point of -4 °C . Its density is 1.417 g/mL at 25 °C .科学的研究の応用
Organic Reactions and Synthesis
1,3-Dichloro-2-propanol-d5: is extensively used in the investigation of organic reactions and synthesis. It aids in determining reaction rates and elucidating reaction mechanisms, which is crucial for understanding and developing new synthetic pathways .
Pharmaceutical Intermediates
This compound serves as an intermediate in pharmaceutical manufacturing. It’s involved in the biotransformation of substances and can be used as a solvent for various pharmaceutical applications .
Resin-Based Product Removal
In biotechnological research, 1,3-Dichloro-2-propanol-d5 has been utilized for in situ product removal processes, particularly in the transformation to epichlorohydrin by recombinant Escherichia coli cells .
Environmental Biodegradation
It’s also a subject of environmental studies focusing on biodegradation methods to treat chlorinated organic compounds due to their resistance to degradation and long-lasting toxicity .
Certified Reference Material
As a certified reference material, 1,3-Dichloro-2-propanol-d5 is used for accurate and reliable data analysis in synthetic chemistry .
Paints, Lacquers, and Epoxy Resins Solvent
The compound finds application as a solvent in the production of paints, lacquers, and epoxy resins, highlighting its versatility in industrial applications .
作用機序
Target of Action
The primary target of 1,3-Dichloro-2-propanol-d5 (DCPD-d5) is the nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
DCPD-d5 interacts with its target, Nrf2, by inhibiting its translocation into the nucleus . This inhibition suppresses the expression of Nrf2’s downstream target proteins, including GPX4, ferritin heavy chain (FTH), ferroportin (FPN), cystine/glutamate transporter xCT (SLC7A11), and heme oxygenase 1 (HO-1) . The deuteration of the DCPD molecule introduces distinct reactivity and metabolic profiles compared to the parent compound .
Biochemical Pathways
The inhibition of Nrf2 translocation affects the antioxidant response element (ARE) pathway . The ARE pathway plays a crucial role in the cellular defense mechanism against oxidative stress. The suppression of Nrf2’s downstream target proteins disrupts this pathway, leading to an increase in oxidative stress and the induction of ferroptosis , a form of regulated cell death .
Pharmacokinetics
It is known that the deuteration of the dcpd molecule can affect itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . Deuteration can introduce distinct reactivity and metabolic profiles compared to the parent compound, potentially affecting the bioavailability of DCPD-d5 .
Result of Action
The primary result of DCPD-d5 action is the induction of ferroptosis . This is a form of regulated cell death that is closely associated with the accumulation of lipid peroxides, Fe2+, and reactive oxygen species (ROS) . The induction of ferroptosis can lead to various molecular and cellular effects, including changes in cell morphology, loss of cell viability, and alterations in cellular biochemical processes .
Safety and Hazards
特性
IUPAC Name |
1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl2O/c4-1-3(6)2-5/h3,6H,1-2H2/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWLEGDTCGBNGU-UXXIZXEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724506 | |
| Record name | 1,3-Dichloro(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-propanol-d5 | |
CAS RN |
1173020-20-6 | |
| Record name | 1,3-Dichloro(~2~H_5_)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173020-20-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is 1,3-Dichloro-2-propanol-d5 used as an internal standard for quantifying chloropropanols in food?
A1: 1,3-Dichloro-2-propanol-d5 is a deuterated analog of 1,3-dichloro-2-propanol, a common chloropropanol found in food. Using a deuterated analog as an internal standard offers several advantages:
- Similar chemical behavior: Deuterated compounds often exhibit very similar chemical behavior to their non-deuterated counterparts. This means 1,3-Dichloro-2-propanol-d5 will behave similarly to 1,3-dichloro-2-propanol during sample preparation and analysis. [, ]
- Distinct mass spectrometry signal: The presence of five deuterium atoms in 1,3-Dichloro-2-propanol-d5 results in a different mass-to-charge ratio compared to 1,3-dichloro-2-propanol. This allows for clear differentiation and quantification of both compounds using mass spectrometry. [, ]
- Improved accuracy: By accounting for potential analyte loss during sample preparation and analysis, using an internal standard like 1,3-Dichloro-2-propanol-d5 improves the accuracy and reliability of the quantification of chloropropanols in food samples. [, ]
Q2: Can 1,3-Dichloro-2-propanol-d5 be used to quantify other chloropropanols besides 1,3-dichloro-2-propanol?
A: Research suggests that while 1,3-Dichloro-2-propanol-d5 is highly effective for quantifying 1,3-dichloro-2-propanol, it may not be suitable for accurate quantification of all chloropropanols. For instance, one study found that using 1,3-Dichloro-2-propanol-d5 to calibrate for 2-chloropropane-1,3-diol (2-MCPD) resulted in significantly underestimated concentrations compared to using a dedicated deuterated analog for 2-MCPD. [] Therefore, while 1,3-Dichloro-2-propanol-d5 is a valuable internal standard, careful consideration of the target analytes and selection of appropriate internal standards is crucial for accurate quantification.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




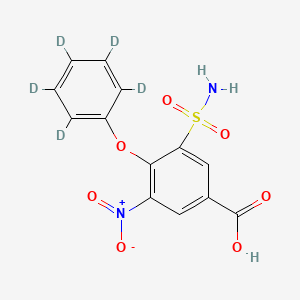

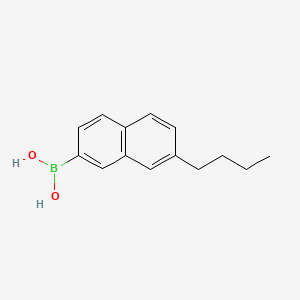


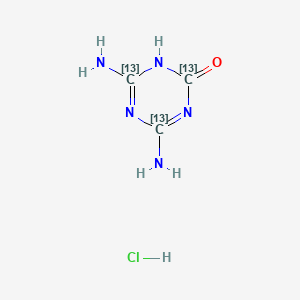
![Methyl 5-[(2R,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate](/img/structure/B565216.png)
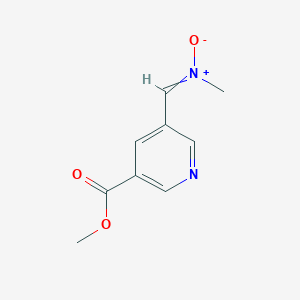


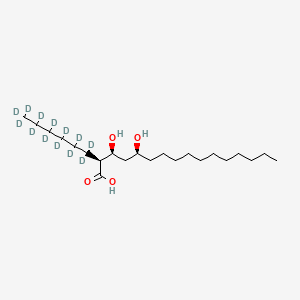
![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)
